molecular formula C16H24N2O5S2 B2876748 3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide CAS No. 1797692-53-5

3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide

Cat. No.: B2876748
CAS No.: 1797692-53-5
M. Wt: 388.5
InChI Key: GQUREEGFEUJXDV-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted azetidine ring. The core structure comprises a benzene ring with a methyl group at position 3 and a sulfonamide group at position 1. The sulfonamide nitrogen is connected via a 2-oxoethyl linker to a 3-(2-methylpropanesulfonyl)azetidine moiety.

Synthetic routes for analogous compounds (e.g., sulfonyl fluoride derivatives in ) involve coupling reactions using reagents like HATU in DMF, followed by purification via methods such as MDAP (Mass-Directed Automated Purification) . Characterization typically employs ¹H/¹³C NMR, HRMS, and IR spectroscopy to confirm purity and structural integrity . While direct data on this compound’s physicochemical properties (e.g., solubility, logP) are unavailable, its structural analogs (e.g., azetidine-containing sulfonamides) often exhibit moderate polarity due to the sulfonyl group, which enhances water solubility compared to non-sulfonated analogs.

Properties

IUPAC Name

3-methyl-N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-12(2)11-24(20,21)15-9-18(10-15)16(19)8-17-25(22,23)14-6-4-5-13(3)7-14/h4-7,12,15,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUREEGFEUJXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized using a green and practical method involving catalytic amounts of molecular iodine under microwave irradiation. This method allows for the rapid and efficient formation of the azetidine ring with various substituents.

    Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced through a nucleophilic substitution reaction using isobutylsulfonyl chloride and a suitable base.

    Attachment of the Benzene Ring: The benzene ring can be attached through a Friedel-Crafts acylation reaction using 3-methylbenzenesulfonyl chloride and an appropriate Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the azetidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Isobutylsulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted azetidine or sulfonamide derivatives.

Scientific Research Applications

3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new antibiotics or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonamide group are known to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The compound may also interact with other biological targets, such as receptors or enzymes, to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide, we compare it with structurally related compounds in three categories: sulfonamide derivatives , azetidine-containing molecules , and amide-linked benzene analogs .

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications
Target Compound Benzene-sulfonamide + azetidine 3-methyl, 2-oxoethyl linker, 3-(2-methylpropanesulfonyl)azetidine Enzyme inhibition, drug discovery
4-(2-(3-(3,4-Difluorophenoxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonyl fluoride Benzene-sulfonyl fluoride + azetidine 3-(3,4-difluorophenoxy)azetidine Reactive fragment for ligand discovery
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzoyl, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H bond functionalization
2-amino-4-fluoro-N-(pentan-2-yl)benzene-1-sulfonamide Benzene-sulfonamide 4-fluoro, 2-amino, N-(pentan-2-yl) Antimicrobial agents (inferred)
7-[3-(diethylamino)azetidin-1-yl]-...pyrimidin-4-one Azetidine + heterocyclic core Diethylamino-azetidine, pyrazolo-pyrimidine Kinase inhibition (hypothesized)

Key Findings:

Sulfonamide vs. Sulfonyl Fluoride: The target compound’s sulfonamide group enhances stability compared to sulfonyl fluoride derivatives (e.g., ), which are reactive but useful for covalent ligand discovery . Fluorine substituents in analogs like 2-amino-4-fluoro-N-(pentan-2-yl)benzene-1-sulfonamide may improve metabolic stability and membrane permeability.

Azetidines with amino substituents (e.g., diethylamino in ) prioritize basicity and hydrogen-bonding capacity, influencing target selectivity .

Linker and Backbone Modifications :

  • The 2-oxoethyl linker in the target compound may confer conformational flexibility, whereas rigid linkers (e.g., benzoic acid derivatives in ) restrict rotational freedom, affecting binding kinetics.
  • Amide-linked compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lack sulfonamide groups but utilize directing groups (N,O-bidentate) for catalytic applications.

Biological Activity

The compound 3-methyl-N-{2-[3-(2-methylpropanesulfonyl)azetidin-1-yl]-2-oxoethyl}benzene-1-sulfonamide is a complex sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article delves into the biological activity of this compound, supported by various studies, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

The compound's structure includes a benzene sulfonamide core linked to an azetidine moiety and a 2-oxoethyl group. The presence of these functional groups suggests potential interactions with biological targets, which is crucial for its activity.

Synthesis Overview

The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. Recent studies have utilized novel synthetic routes to enhance yield and purity. For instance, a study reported the synthesis of various benzenesulfonamides through a multi-step process that included azetidine derivatives, demonstrating efficient methodologies for obtaining these compounds .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of sulfonamide derivatives. For example, compounds structurally similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro studies demonstrated that certain benzenesulfonamides exhibit potent activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, with IC50 values as low as 1.48 µM under hypoxic conditions . This suggests that modifications to the sulfonamide structure can enhance their anticancer efficacy.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which play a crucial role in various physiological processes. The compound's structure suggests it may also act as an inhibitor of specific isoforms of CA, potentially leading to therapeutic applications in diseases like glaucoma and edema .

Cardiovascular Effects

Research indicates that some sulfonamide derivatives can influence cardiovascular parameters. For instance, a study evaluated the effects of various benzenesulfonamides on perfusion pressure in isolated rat hearts, revealing significant changes in coronary resistance and perfusion pressure, which could be attributed to calcium channel inhibition . This highlights the compound's potential beyond oncology.

Case Study 1: Anticancer Activity

A recent study focused on a series of benzenesulfonamides similar to our target compound. The results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis through caspase activation pathways. The findings were significant for developing new anticancer agents based on sulfonamide scaffolds .

Case Study 2: Enzyme Inhibition

Another investigation explored the interaction of sulfonamide derivatives with carbonic anhydrase enzymes. The study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action, confirming that structural modifications could enhance inhibitory potency against specific CA isoforms .

Table 1: Biological Activity Summary

Activity Type Cell Line/Target IC50 (µM) Mechanism
AnticancerMDA-MB-4681.48Induction of apoptosis
AnticancerCCRF-CM4.51Cell cycle arrest
Carbonic Anhydrase InhibitionVarious CA Isoforms-Competitive inhibition
CardiovascularIsolated Rat Heart-Changes in perfusion pressure

Table 2: Synthesis Overview

Step Reagents/Conditions Yield (%)
Initial ReactionAzetidine + Sulfonyl Chloride64
PurificationColumn Chromatography-
CharacterizationNMR, IR Spectroscopy-

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